2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 4-hydroxypiperidine with pyrimidine-5-carbaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to facilitate the reaction . The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Scientific Research Applications
2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid .
- 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-methanol .
Uniqueness
2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde is unique due to its specific structure, which combines a hydroxypiperidine moiety with a pyrimidine-5-carbaldehyde group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c14-7-8-5-11-10(12-6-8)13-3-1-9(15)2-4-13/h5-7,9,15H,1-4H2 |
InChI Key |
HJDXCGUJZRSDIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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